

PROTAC Axl degrader mechanism of action

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Compound Focus: PROTAC Axl Degrader 2

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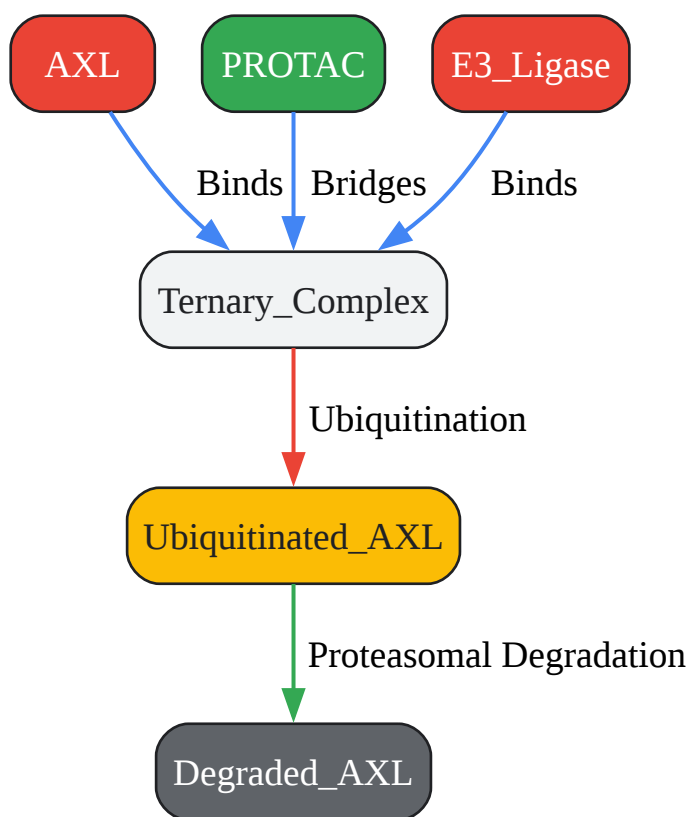
Rationale for Targeting AXL

AXL receptor tyrosine kinase is a well-established driver of cancer progression and therapeutic resistance. The rationale for developing AXL degraders is summarized in the table below.

Rationale	Description
Role in Cancer [1] [2]	Overexpressed in numerous cancers (e.g., lung, breast, pancreatic); promotes cell proliferation, survival, invasion, metastasis, and drug resistance.
Therapeutic Resistance [3] [2]	Mediates resistance to chemotherapy, molecular targeted therapies (e.g., EGFR-TKIs), and immunotherapy.
Limitation of Inhibitors [4] [5]	Small molecule inhibitors can block kinase activity but may cause paradoxical accumulation of AXL protein on the cell surface by impairing its ubiquitin-dependent degradation, potentially leading to resistance.

PROTAC Mechanism of Action

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that degrade target proteins by hijacking the cell's ubiquitin-proteasome system [6] [7]. The mechanism of an AXL PROTAC can be visualized as follows:



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Core mechanism of AXL PROTAC-induced degradation.

The general mechanism involves three key steps [6] [7] [8]:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the AXL protein and an E3 ubiquitin ligase, forming a three-body complex.
- **Ubiquitination:** The recruited E3 ligase transfers ubiquitin chains onto lysine residues of the AXL protein.
- **Degradation:** The poly-ubiquitinated AXL is recognized and degraded by the 26S proteasome. The PROTAC is then recycled to catalyze another round of degradation.

AXL PROTAC Design and Evidence

A key study designed and synthesized a series of AXL-targeting PROTACs [5]. The design strategy and findings from the most active degraders are summarized below.

Design Strategy [5]:

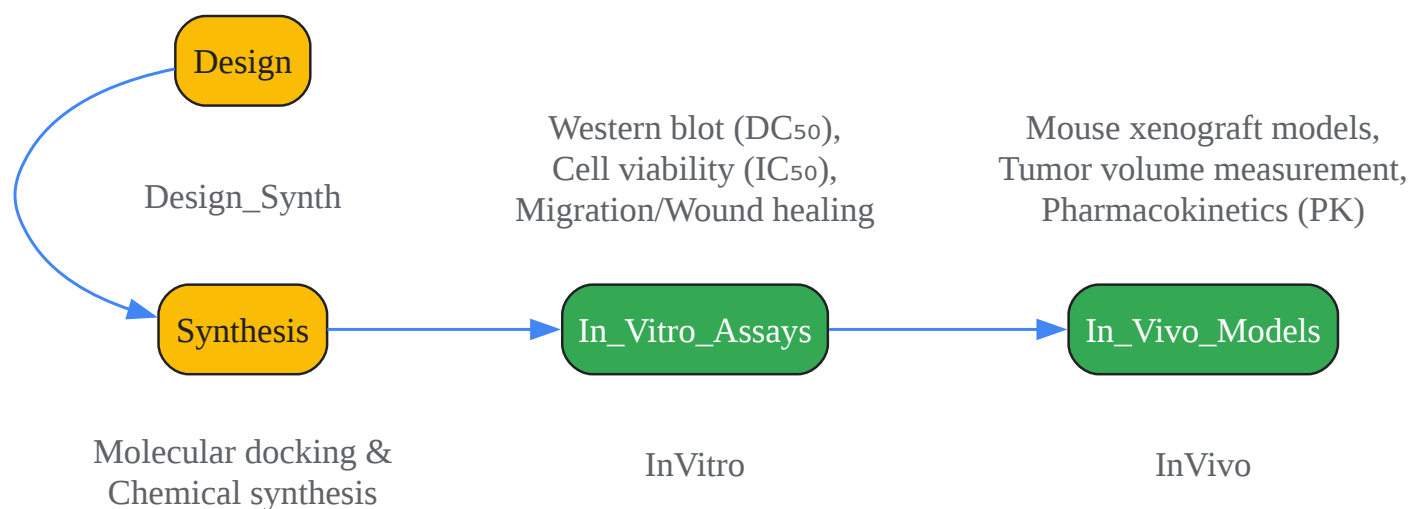
- **Target Ligand ("Warhead"):** Simplified chemical structure of a known AXL inhibitor (**R428/Bemcentinib**) was used to maintain binding affinity.
- **E3 Ligase Ligand: Lenalidomide** was used to recruit the CRBN (Cereblon) E3 ubiquitin ligase complex.
- **Linker:** A "long-chain fatty amide" connected the warhead and the E3 ligand.

Experimental Findings on Lead Compounds [5]:

Parameter	Finding for Compound 20	Finding for Compound 22
AXL Inhibition (IC₅₀)	1.61 ± 0.22 µM	0.92 ± 0.16 µM
AXL Degradation (DC₅₀)	1.63 µM	1.14 µM
Mechanistic Insight	Induced methuosis, a non-apoptotic cell death characterized by massive vacuole accumulation.	Induced methuosis.
In Vivo Efficacy	Significantly inhibited breast cancer tumor growth in a mouse xenograft model.	Significantly inhibited breast cancer tumor growth in a mouse xenograft model.

Key Experimental Protocols

To evaluate AXL PROTACs, researchers typically employ a standard workflow. The diagram below outlines key experiments and their purposes in the validation process.



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Key experimental workflow for AXL PROTAC development and validation.

- **In Vitro Degradation and Cell Viability** [3] [5]:

- **Protocol:** Treat cancer cell lines (e.g., breast cancer MDA-MB-231, lung cancer HCC827) with varying concentrations of the AXL PROTAC.
- **Analysis:**
 - **Western Blot:** Measure AXL protein levels after treatment (e.g., 24 hours) to determine the degradation concentration (DC₅₀).
 - **MTT/MTS Assay:** Assess cell viability after treatment (e.g., 72 hours) to determine the half-maximal inhibitory concentration (IC₅₀).

- **In Vivo Efficacy** [3] [5]:

- **Protocol:** Administer the PROTAC to mouse xenograft models (e.g., generated from human cancer cell lines or patient-derived cells).
- **Analysis:** Monitor and compare tumor volume and weight over time between treatment and control groups.

Future Directions and Challenges

The field of AXL degradation is still evolving, facing several challenges and opportunities [6] [7]:

- **Expanding the E3 Ligase Toolbox:** Most current AXL PROTACs rely on CRBN or VHL ligases. Identifying and recruiting other E3 ligases could improve tissue specificity and overcome potential resistance.
- **Oral Bioavailability and Delivery:** The relatively high molecular weight of PROTACs can limit oral absorption. Developing innovative formulation or delivery strategies is a key focus.
- **Understanding and Mitigating Resistance:** As with all targeted therapies, understanding and preempting resistance mechanisms is crucial for long-term success.

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